An In-depth Technical Guide to 7-Bromo-4-chloro-8-fluoroquinoline: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 7-Bromo-4-chloro-8-fluoroquinoline: Properties, Synthesis, and Potential Applications
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive examination of 7-Bromo-4-chloro-8-fluoroquinoline, a halogenated derivative with significant potential as a versatile intermediate in drug discovery and organic synthesis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes known properties with predictive analysis based on well-established principles of quinoline chemistry. We will delve into its chemical and physical characteristics, propose plausible synthetic routes, explore its expected reactivity, and discuss its potential applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction to the Quinoline Core in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental motif in a multitude of natural products and synthetic pharmaceuticals.[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][5] The strategic placement of various substituents on the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of halogen atoms, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. 7-Bromo-4-chloro-8-fluoroquinoline presents a unique combination of halogen substituents, each offering distinct opportunities for synthetic elaboration and potential modulation of biological activity.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 7-Bromo-4-chloro-8-fluoroquinoline is limited. However, based on its structure and data from chemical suppliers and databases, we can summarize its core properties and predict its spectroscopic characteristics.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 2111439-88-2 | |
| Molecular Formula | C₉H₄BrClFN | |
| Molecular Weight | 260.49 g/mol | |
| IUPAC Name | 7-bromo-4-chloro-8-fluoroquinoline |
Predicted Physicochemical Data
The following properties are computed and provide an estimation of the compound's behavior.
| Property | Predicted Value | Source |
| XLogP3 | 3.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 12.9 Ų |
Predicted Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the quinoline ring.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core. The positions of these signals will be dictated by the substitution pattern.
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Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed as a cluster of peaks due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The relative abundances of these isotopic peaks can be a powerful tool for structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system.
Synthesis and Reactivity
A definitive, published synthetic protocol for 7-Bromo-4-chloro-8-fluoroquinoline is not currently available. However, a plausible synthetic strategy can be devised based on established methodologies for the preparation of substituted quinolines.
Proposed Synthetic Pathway
A logical approach would involve a multi-step synthesis commencing with a suitably substituted aniline, followed by the construction of the quinoline core and subsequent halogenation steps. A potential route is outlined below.
Caption: A plausible synthetic workflow for 7-Bromo-4-chloro-8-fluoroquinoline.
Step 1: Gould-Jacobs Reaction: This well-established reaction is a reliable method for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative.[2]
Step 2: Chlorination: The resulting 4-hydroxyquinoline can be converted to the 4-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
Step 3: Regioselective Bromination: The final step would involve the introduction of a bromine atom at the 7-position. The regioselectivity of this bromination would be influenced by the directing effects of the existing substituents on the quinoline ring.
Chemical Reactivity
The reactivity of 7-Bromo-4-chloro-8-fluoroquinoline is primarily dictated by the two distinct halogen substituents on the quinoline ring.
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Nucleophilic Aromatic Substitution (SNAr) at C4: The chloro group at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse functional groups.[6]
-
Metal-Catalyzed Cross-Coupling at C7: The bromo substituent at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a wide range of derivatives.[6]
Caption: Key reactivity sites of 7-Bromo-4-chloro-8-fluoroquinoline.
Potential Applications in Drug Development
While direct biological studies on 7-Bromo-4-chloro-8-fluoroquinoline are not widely reported, its structural features suggest significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Anticancer Potential
The quinoline scaffold is a key component of several approved and investigational anticancer drugs.[2] The ability to functionalize both the 4- and 7-positions of 7-Bromo-4-chloro-8-fluoroquinoline allows for the synthesis of diverse compound libraries for screening against various cancer cell lines. Derivatives of 4-aminoquinolines, which can be readily synthesized from the 4-chloro precursor, have shown cytotoxic effects against numerous cancer cell types.[1]
Antimicrobial Potential
Fluoroquinolones are a well-known class of broad-spectrum antibiotics.[7] Although 7-Bromo-4-chloro-8-fluoroquinoline is not a classic fluoroquinolone, its quinoline core is a critical pharmacophore. The introduction of various side chains, particularly at the 7-position, is a common strategy in the development of new quinolone-based antibacterial agents.[6][7] Therefore, this compound serves as a valuable starting material for the synthesis of novel antimicrobial candidates.
Experimental Protocols for Analogous Compounds
The following protocols for a structurally related compound, 7-Bromo-4-chloro-8-methylquinoline, can serve as a valuable starting point for the synthesis and derivatization of 7-Bromo-4-chloro-8-fluoroquinoline. These are generalized procedures and may require optimization for the specific substrate.
Protocol: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives (via SNAr)
This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with an amine.[6]
Materials:
-
7-Bromo-4-chloro-8-methylquinoline
-
Desired primary or secondary amine (e.g., aniline, piperidine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 7-Bromo-4-chloro-8-methylquinoline (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If necessary, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.[6]
Protocol: Synthesis of 7-Aryl-4-chloro-8-methylquinoline Derivatives (via Suzuki-Miyaura Cross-Coupling)
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 7-bromo group with an arylboronic acid.[6]
Materials:
-
7-Bromo-4-chloro-8-methylquinoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
Procedure:
-
To a degassed reaction vessel, add 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-8-methylquinoline derivative.[6]
Conclusion
7-Bromo-4-chloro-8-fluoroquinoline is a promising, yet underexplored, heterocyclic compound. Its strategic halogenation provides two distinct and reactive sites for synthetic modification, making it a highly valuable building block for the creation of diverse chemical libraries. While specific experimental data remains to be fully elucidated, the foundational principles of quinoline chemistry strongly suggest its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a solid framework for researchers to begin exploring the potential of this versatile scaffold, offering predictive insights and established methodologies for analogous systems to accelerate future discovery efforts.
References
-
Al-Trawneh, A. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 19(9), 13393-13409. [Link]
-
Ansari, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
-
Al-Trawneh, A. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]
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